![molecular formula C12H16O3 B2412525 2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane CAS No. 2411242-30-1](/img/structure/B2412525.png)
2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with ethoxy and methyl groups. It is a pale yellow oil and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-ethoxy-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Ethers: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxy-2-methylphenoxy)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(4-Ethoxyphenoxy)methyl]oxirane: Lacks the methyl group on the phenoxy ring.
2-[(4-Methylphenoxy)methyl]oxirane: Lacks the ethoxy group on the phenoxy ring.
Uniqueness
2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane is unique due to the presence of both ethoxy and methyl groups on the phenoxy ring, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-[(4-ethoxy-2-methylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-13-10-4-5-12(9(2)6-10)15-8-11-7-14-11/h4-6,11H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUIXRUXKJDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC2CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)
![N-(3-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfamoyl}-4-fluorobenzamide](/img/structure/B2412443.png)
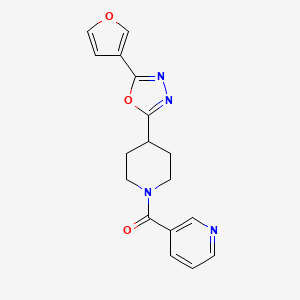
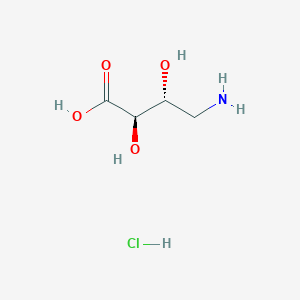
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)
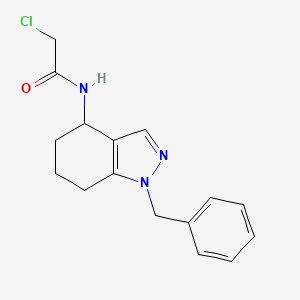
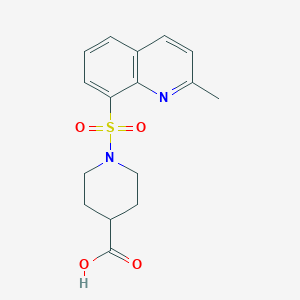
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2412455.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)
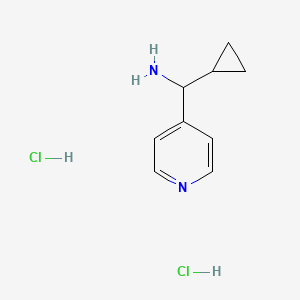

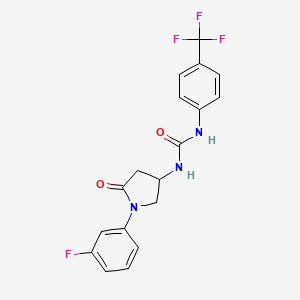
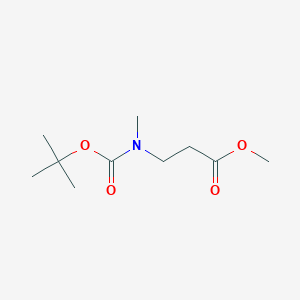
![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)
